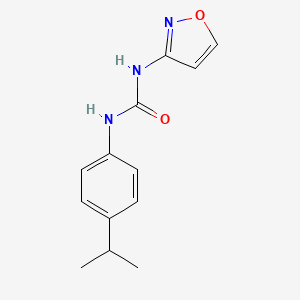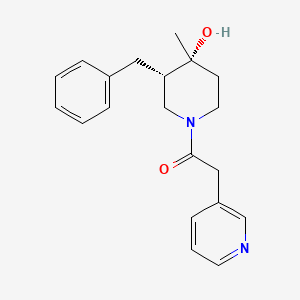![molecular formula C9H15N3O2S B5419248 methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5419248.png)
methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the membrane and eventual cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane synthesis. Physiologically, it has been found to have antitumor properties and has been studied for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a useful compound for studying the effects of antifungal and antibacterial agents. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in lab settings.
Zukünftige Richtungen
There are several future directions for research on methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate. One area of interest is its potential use in cancer treatment. Studies have shown that the compound has antitumor properties and may be effective in treating certain types of cancer. Another area of interest is its potential use as a herbicide and insecticide. Further research is needed to determine the effectiveness and safety of using this compound in agricultural settings. Additionally, research is needed to better understand the mechanism of action of the compound and to develop more effective synthesis methods.
Synthesemethoden
Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate can be synthesized using a variety of methods. One such method involves the reaction of 5-methyl-4-propyl-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate has been studied extensively for its potential applications in the field of biochemistry and pharmacology. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
methyl 2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-4-5-12-7(2)10-11-9(12)15-6-8(13)14-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVMDOVXUMOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)
![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)
![7-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419240.png)


